methyl 1H-pyrazole-5-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 1H-pyrazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-3-6-7-4;/h2-3H,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVFFMWRVMFEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H-pyrazole-5-carboxylate hydrochloride typically involves the reaction of hydrazine derivatives with β-diketones. One common method is the condensation of 1,3-diketones with arylhydrazines, which leads to the formation of pyrazole derivatives . The reaction conditions often include the use of catalysts such as Nano-ZnO to enhance regioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrazole-5-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 1H-pyrazole-5-carboxylate hydrochloride can be synthesized through various methods involving pyrazole derivatives. The synthesis typically involves the reaction of pyrazole compounds with carboxylic acid derivatives under specific conditions to yield the desired hydrochloride salt. The compound has a molecular formula of and a molecular weight of approximately 177.59 g/mol.
Insecticidal Properties
Recent studies have highlighted the insecticidal properties of methyl 1H-pyrazole-5-carboxylate derivatives. For instance, research indicates that certain derivatives exhibit significant mortality rates against pests such as Aphis fabae. One study reported that a specific derivative showed an 85.7% mortality rate at a concentration of 12.5 mg/L, comparable to commercial insecticides like imidacloprid . This suggests that this compound could serve as an effective alternative in pest management strategies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various pyrazole derivatives have demonstrated activity against a range of bacterial and fungal strains, making them candidates for developing new antimicrobial agents . The structural features of these compounds contribute significantly to their bioactivity, highlighting the importance of continued research in this area.
Drug Development
This compound and its derivatives are being investigated for their potential as therapeutic agents. The pyrazole moiety is known for its role in drug design, particularly in developing anti-inflammatory and analgesic drugs . The ability to modify the pyrazole structure allows for the optimization of pharmacological properties, enhancing efficacy while minimizing toxicity.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
Mechanism of Action
The mechanism of action of methyl 1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Positional Isomers and Ester Derivatives
Table 1: Structural and Spectral Comparison of Pyrazole Carboxylate Derivatives
Key Observations :
- Positional Isomerism : The shift from 5-carboxylate (target compound) to 3-carboxylate () alters reactivity. For example, 3-carboxylates are less sterically hindered, enabling easier functionalization at the 5-position.
- Ester Group Variation : Ethyl esters (e.g., in ) exhibit lower electrophilicity compared to methyl esters, impacting hydrolysis rates and downstream reactions.
- Substituent Effects: Amino groups (e.g., 4-NH₂ in ) enhance hydrogen-bonding capacity, influencing solubility and crystallinity.
Pharmacologically Relevant Analogues
Table 2: Bioactive Pyrazole Derivatives with Modified Substituents
Key Observations :
- Trifluoromethyl Groups (): Enhance metabolic stability and lipophilicity, critical for drug bioavailability.
- Carboxamide vs. Carboxylate : Replacement of COOCH₃ with CONH₂ () reduces esterase susceptibility, prolonging in vivo half-life.
- Sulfonamide Additions (): Improve binding affinity to enzymatic targets (e.g., COX) through polar interactions.
Biological Activity
Methyl 1H-pyrazole-5-carboxylate hydrochloride is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 191.615 g/mol. It is characterized by a pyrazole ring structure that includes a carboxylate moiety, contributing to its solubility in water and potential reactivity in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of D-amino acid oxidase (DAO), an enzyme involved in the metabolism of D-amino acids. This inhibition can lead to protective effects against oxidative stress in neuronal cells, particularly those affected by D-serine toxicity .
- Antioxidant Activity : Research indicates that pyrazole derivatives exhibit significant antioxidant properties, which may contribute to their protective effects in various cellular contexts .
- Antimicrobial Properties : Studies have shown that compounds within the pyrazole class can possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, various pyrazole compounds have been screened against multiple cancer cell lines, demonstrating significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 1H-pyrazole-5-carboxylate | MCF7 | 3.79 |
| Methyl 1H-pyrazole-5-carboxylate | NCI-H460 | 42.30 |
| Derivative X | Hep-2 | 3.25 |
| Derivative Y | P815 | 17.82 |
These findings suggest that modifications to the pyrazole structure can enhance its efficacy against specific cancer types .
Antiviral Activity
In addition to anticancer properties, this compound has been investigated for its antiviral activity, particularly against HIV-1. Certain derivatives have shown promise in inhibiting viral replication without exhibiting cytotoxicity at effective doses .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using an MTT assay. Results indicated that at concentrations above 10 µM, significant reductions in cell viability were observed across different lines, suggesting a concentration-dependent effect.
Case Study 2: Antioxidant Mechanism Investigation
Research demonstrated that this compound could scavenge free radicals effectively, thereby reducing oxidative stress markers in treated cells compared to untreated controls. This property underscores its potential therapeutic application in neurodegenerative diseases where oxidative damage is prevalent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 1H-pyrazole-5-carboxylate hydrochloride with high regioselectivity?
- Methodological Answer : A multi-step approach involves esterification of pyrazole carboxylic acid precursors followed by hydrochloride salt formation. For example, nitro-pyrazole intermediates can be reduced using iron/HCl (yields >90%), as demonstrated in analogous syntheses of pyrazole carboxylates . Regioselectivity is controlled by steric and electronic factors during cyclization; using electron-withdrawing groups (e.g., nitro) at the 4-position of pyrazole enhances selectivity for the 5-carboxylate isomer .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer :
- Chromatography : HPLC or GC with UV detection (≥95% purity threshold) .
- Spectroscopy : Compare -NMR chemical shifts (e.g., pyrazole protons at δ 6.5–7.5 ppm) and IR carbonyl stretches (~1700 cm) to literature data .
- Elemental Analysis : Confirm C, H, N, and Cl content (±0.3% deviation) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of hydrochloride fumes .
- Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile intermediates (e.g., nitro compounds) .
Advanced Research Questions
Q. How can conflicting NMR data for pyrazole carboxylate derivatives be resolved?
- Methodological Answer :
- Decoupling Experiments : Identify coupling patterns (e.g., -H coupling in pyrazole rings) to distinguish between regioisomers .
- X-ray Crystallography : Use SHELXL (via SHELX suite) to resolve ambiguous proton assignments. For example, bond angles and torsion angles from crystal structures can confirm carboxylate positioning .
Q. What computational methods predict the reactivity of methyl 1H-pyrazole-5-carboxylate in nucleophilic substitution?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electrophilicity at the carboxylate group.
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to assess susceptibility to nucleophilic attack .
Q. How does solvent polarity affect the stability of the hydrochloride salt?
- Methodological Answer :
- Accelerated Stability Testing : Store the compound in DMSO, MeOH, and HO at 40°C for 14 days. Monitor degradation via TLC (silica gel, ethyl acetate/hexane). Polar aprotic solvents (e.g., DMSO) minimize hydrolysis .
- pH-Dependent Solubility : Measure solubility in buffered solutions (pH 1–7). Hydrochloride salts typically exhibit maximum stability at pH < 3 .
Contradiction Analysis
- Purity Discrepancies : and report varying purity grades (95% vs. 98%) for similar pyrazole derivatives. This may arise from differences in analytical methods (GC vs. HPLC). Researchers should standardize protocols using USP-grade reference standards .
- Regioselectivity in Synthesis : and describe conflicting yields for alkylation steps. This highlights the need for precise stoichiometric control and inert reaction conditions (e.g., N atmosphere) to minimize side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
